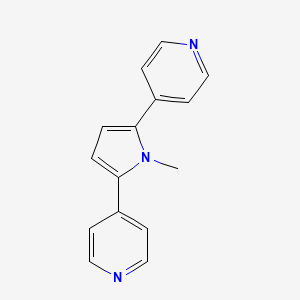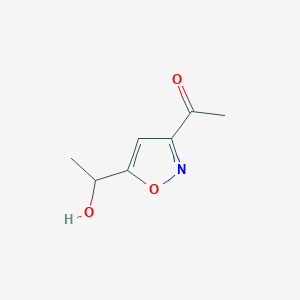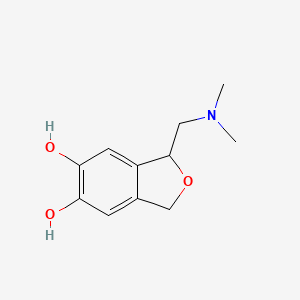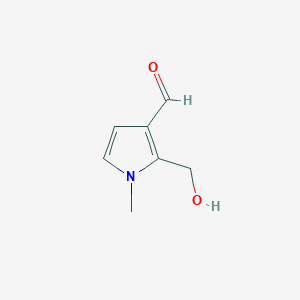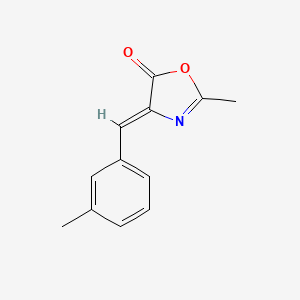
(Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. These compounds are known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a five-membered oxazole ring fused with a benzylidene group, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one typically involves the condensation of 3-methylbenzaldehyde with 2-methyl-4-oxazolone. This reaction is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired oxazolone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
化学反应分析
Types of Reactions
(Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazoles, dihydro-oxazoles, and functionalized benzylidene derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, (Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These include anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its versatility in chemical reactions makes it a valuable component in various industrial applications.
作用机制
The mechanism of action of (Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
2-Methyl-4-benzylideneoxazol-5(4H)-one: Similar structure but lacks the methyl group on the benzylidene ring.
4-(4-Methylbenzylidene)-2-methyl-oxazol-5(4H)-one: Similar structure with a different substitution pattern on the benzylidene ring.
2-Methyl-4-(2-methylbenzylidene)oxazol-5(4H)-one: Similar structure with the methyl group in a different position on the benzylidene ring.
Uniqueness
(Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets
属性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
(4Z)-2-methyl-4-[(3-methylphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO2/c1-8-4-3-5-10(6-8)7-11-12(14)15-9(2)13-11/h3-7H,1-2H3/b11-7- |
InChI 键 |
OHFJJNFSSSCWTL-XFFZJAGNSA-N |
手性 SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)OC(=N2)C |
规范 SMILES |
CC1=CC(=CC=C1)C=C2C(=O)OC(=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



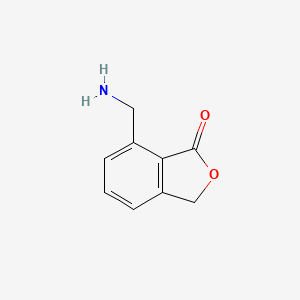
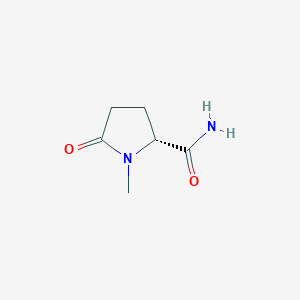
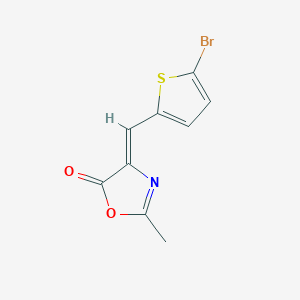
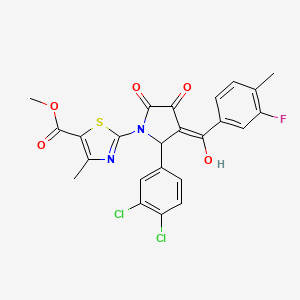
![2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole](/img/structure/B12875596.png)

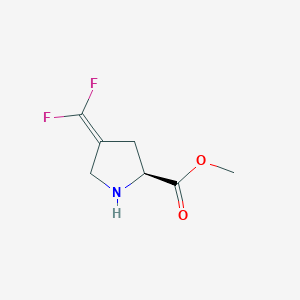
![5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B12875610.png)
